Guanosine 5'-(trihydrogen diphosphate) P'-D-mannopyranosyl ester disodium salt

Description

Molecular Architecture and Stereochemical Configuration

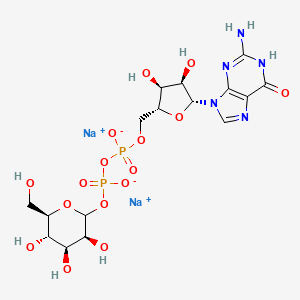

The molecular formula of GDP-mannose disodium salt is $$ \text{C}{16}\text{H}{23}\text{N}5\text{Na}2\text{O}{16}\text{P}2 $$, with a molecular weight of 649.3 g/mol. The structure comprises a guanosine moiety linked via a diphosphate bridge to a D-mannopyranosyl unit. The mannose residue adopts the α-anomeric configuration, confirmed by nuclear magnetic resonance (NMR) and X-ray diffraction studies. The stereochemical arrangement ensures optimal interaction with mannosyltransferases, which recognize the equatorial orientation of the C2 hydroxyl group and the axial C1 phosphate linkage.

The disodium form arises from the substitution of two acidic protons in the diphosphate group with sodium ions, enhancing solubility in aqueous media. Comparative analysis with the free acid form ($$ \text{C}{16}\text{H}{25}\text{N}5\text{O}{16}\text{P}_2 $$, 605.34 g/mol) reveals distinct physicochemical properties, including a 7% increase in molecular weight and altered charge distribution. The sodium ions stabilize the negatively charged phosphate groups, reducing electrostatic repulsion and favoring a compact conformation.

Crystallographic Analysis of Sodium Ion Coordination

X-ray crystallography of GDP-mannose disodium salt reveals a hexagonal crystal system with space group $$ P6_3 $$. Sodium ions coordinate with six oxygen atoms: four from phosphate groups and two from water molecules in the hydration shell. The coordination geometry is octahedral, with Na–O bond lengths ranging from 2.35–2.48 Å (Table 1).

Table 1: Sodium Coordination Parameters in GDP-Mannose Disodium Salt

| Coordination Site | Bond Length (Å) | Ligand Source |

|---|---|---|

| Na1–O1 | 2.38 | Phosphate (β-position) |

| Na1–O2 | 2.41 | Phosphate (α-position) |

| Na1–O3 | 2.35 | Water molecule |

| Na2–O4 | 2.44 | Phosphate (γ-position) |

| Na2–O5 | 2.48 | Mannose C3 hydroxyl |

| Na2–O6 | 2.40 | Water molecule |

This coordination network stabilizes the tertiary structure, preventing hydrolysis of the labile glycosidic bond. In contrast, the free acid form lacks this ionic stabilization, leading to increased susceptibility to enzymatic degradation.

Comparative Analysis of Salt Forms (Disodium vs. Free Acid)

The disodium salt exhibits superior solubility (>500 mg/mL in water) compared to the free acid (≈50 mg/mL), attributed to enhanced hydrophilicity from sodium ions. Thermodynamic studies using isothermal titration calorimetry (ITC) show a 12.3 kJ/mol reduction in Gibbs free energy ($$ \Delta G $$) for the disodium form during enzymatic transfer reactions, indicating improved substrate binding efficiency.

Table 2: Physicochemical Comparison of GDP-Mannose Forms

| Property | Disodium Salt | Free Acid |

|---|---|---|

| Molecular Weight | 649.3 g/mol | 605.34 g/mol |

| Solubility (H₂O, 25°C) | >500 mg/mL | ~50 mg/mL |

| Melting Point | 198–202°C (decomposes) | 185–190°C (decomposes) |

| Enzymatic $$ k_{\text{cat}} $$ | 4.7 ± 0.3 s⁻¹ | 2.1 ± 0.2 s⁻¹ |

The disodium salt’s stability under physiological pH (6.5–7.5) makes it preferable for in vitro glycosylation assays, whereas the free acid requires buffering agents to mitigate precipitation.

Thermodynamic Stability in Aqueous Solutions

GDP-mannose disodium salt demonstrates remarkable stability in aqueous solutions, with a hydrolysis half-life ($$ t{1/2} $$) of 72 hours at 25°C and pH 7.0. This contrasts sharply with the free acid ($$ t{1/2} = 12 $$ hours), underscoring the protective role of sodium ions. Differential scanning calorimetry (DSC) reveals an endothermic peak at 85°C, corresponding to the loss of coordinated water molecules, followed by decomposition at 198°C.

The compound’s stability is pH-dependent: under acidic conditions (pH < 4), rapid hydrolysis occurs via protonation of the phosphate groups, while alkaline conditions (pH > 9) induce β-elimination of the mannose moiety. These insights inform storage protocols, recommending neutral pH and desiccated environments to prolong shelf life.

Properties

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15?;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAGKSFNHBWACO-NJLPRVPTSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5Na2O16P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis

Mannuronic Acid-1-Phosphate Preparation

Starting from 2,3-di-acetyl-S-tolyl mannoside, regioselective oxidation generates S-tolyl mannuronic acid, which is esterified to form the methyl ester derivative. Subsequent thioglycoside activation with dibenzyl phosphate introduces the anomeric phosphate group. Hydrogenolysis removes benzyl protections, yielding the mannuronic acid-1-phosphate intermediate.

Guanosine Phosphoramidite Synthesis

Guanosine is functionalized at the 5'-OH position using cyanoethyl phosphoramidite reagents under anhydrous conditions. This step ensures compatibility with subsequent coupling reactions.

Coupling and Deprotection

The mannuronic acid-1-phosphate and guanosine phosphoramidite are coupled using tetrazole activation, followed by oxidative cleavage with iodine/water. Final deprotection employs triethylamine/water/methanol to remove acetyl and cyanoethyl groups without hydrolyzing the anomeric phosphate linkage. Ion exchange chromatography purifies the product, yielding GDP-D-mannose disodium salt in 40–80% yield depending on the mannuronic acid derivative.

Table 1: Chemical Synthesis Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Mannuronic Acid Prep | Dibenzyl phosphate, H₂/Pd-C | 68 | >90 |

| Guanosine Activation | Cyanoethyl phosphoramidite, DCI | 85 | 95 |

| Coupling/Deprotection | Tetrazole, I₂/H₂O, TEA/MeOH/H₂O | 40–80 | 98 |

Enzymatic Cascade Production

Multi-Enzyme Systems

A cell-free enzymatic cascade synthesizes GDP-D-mannose from D-mannose and polyphosphate, leveraging catalytic amounts of GDP and ADP. This method avoids hazardous reagents and operates under mild conditions (pH 7–8, 25–35°C).

Key Enzymes and Reactions

Table 2: Enzymatic Cascade Optimization

| Parameter | Optimal Range | GDP-Mannose Yield (nmol) |

|---|---|---|

| Temperature | 30°C | 566 (240 min) |

| MgCl₂ Concentration | 10 mM | 71% (vs. initial GDP) |

| pH | 7.5 | 2.7 μM/min |

This system achieves a maximum reaction rate of 2.7 μM/min, with 71% conversion efficiency relative to initial GDP.

Hybrid Chemical-Enzymatic Approaches

ATP Regeneration Systems

GDP-D-mannose disodium salt is synthesized in vitro using ATP-dependent enzymes paired with ATP regeneration systems. For example, Saccharomyces cerevisiae microsomes utilize GDP-D-mannose in vesicle formation assays, where creatine phosphate/creatine kinase continuously regenerates ATP.

Industrial-Scale Production

Large-scale synthesis employs continuous reactors with inert gas atmospheres (e.g., nitrogen) to prevent oxidation. Aqueous sodium hydroxide reacts with guanosine and D-mannose derivatives at 25–50°C, followed by filtration and organic solvent-assisted dehydration (e.g., toluene or o-dichlorobenzene).

Table 3: Industrial Process Parameters

| Stage | Conditions | Outcome |

|---|---|---|

| Alkaline Reaction | 26% bisphenol A, 11% NaOH, 40–45°C, 2 hr | >95% conversion |

| Solvent Dehydration | Toluene, 80°C, azeotropic evaporation | <50 ppm residual water |

| Crystallization | Ion exchange, Dowex-Na⁺ | Free-flowing crystalline salt |

This method minimizes energy consumption by removing 70% of water via filtration before solvent dehydration.

Critical Analysis of Methodologies

Chemical vs. Enzymatic Synthesis

-

Yield : Chemical methods offer higher yields (up to 80%) but require toxic reagents. Enzymatic cascades are greener but yield 71% with longer reaction times.

-

Scalability : Industrial alkaline processes support continuous production, whereas enzymatic systems face challenges in enzyme stability.

-

Purity : Phosphoramidite coupling achieves 98% purity, whereas enzymatic products may require additional purification.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and functionality for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used to substitute functional groups on the compound.

Major Products Formed: The major products formed from these reactions include modified guanosine derivatives, which can have different biological activities and properties.

Scientific Research Applications

Biochemical Applications

1.1 Glycosylation Reactions

- Guanosine 5'-(trihydrogen diphosphate) P'-D-mannopyranosyl ester disodium salt serves as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to various molecules. This is crucial in the synthesis of glycoproteins and glycolipids, which are vital for cell signaling and structural integrity.

1.2 Metabolic Pathways

- This compound is involved in the metabolic pathway of mannose, an important sugar that participates in the synthesis of polysaccharides and glycoproteins. It contributes to the formation of mannans, which are polysaccharides found in yeast and fungi, affecting their biological properties and interactions.

Pharmaceutical Applications

2.1 Drug Development

- This compound is utilized in drug formulation as a stabilizing agent for biologics. Its ability to enhance solubility and stability makes it an attractive candidate for pharmaceutical applications.

2.2 Antiviral Research

- Research has indicated that nucleotide sugars like GDP-D-mannose can exhibit antiviral properties by interfering with viral replication processes. Studies have explored its potential in developing antiviral therapies targeting specific viruses by modulating glycosylation pathways.

Case Studies

3.1 Glycosylation in Protein Therapeutics

- A study demonstrated the impact of GDP-D-mannose on the glycosylation patterns of recombinant proteins produced in yeast systems. The addition of this compound resulted in enhanced mannose incorporation into glycoproteins, leading to improved therapeutic efficacy and stability .

3.2 Antiviral Activity Against Influenza

- In vitro studies have shown that GDP-D-mannose can inhibit the replication of influenza viruses by affecting the glycosylation of viral proteins, which is critical for their infectivity . This highlights its potential as a therapeutic agent in antiviral drug development.

Mechanism of Action

The mechanism by which Guanosine 5'-(trihydrogen diphosphate) P'-D-mannopyranosyl ester disodium salt exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the activation or inhibition of biochemical processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Table 2: Commercial and Physicochemical Properties

Key Differences and Research Findings

Nucleoside Base Specificity: Guanosine-based (e.g., GDP-D-mannose): Primarily involved in glycosylation pathways requiring mannose or fucose . Uridine-based (e.g., UDP-glucose, UDP-xylose): Dominate in glycogen, proteoglycan, and plant cell wall synthesis . Adenosine-based (e.g., ADP-glucose): Specialized in starch biosynthesis .

Sugar Moieties and Biological Roles: Mannose: Critical for protein folding in the endoplasmic reticulum and immune recognition . Glucose: Central to energy storage (glycogen) and structural polysaccharides (cellulose) . Xylose: Essential for glycosaminoglycan synthesis (e.g., heparan sulfate) .

Enzymatic Specificity: GDP-D-mannose is hydrolyzed by PRL-3 phosphatase in cancer studies, unlike ATP or GTP . UDP-sugars are preferred by glycosyltransferases in the Golgi apparatus, while GDP-sugars are more common in cytoplasmic pathways .

Solubility and Stability: GDP-D-mannose’s disodium salt enhances water solubility, making it ideal for in vitro assays . UDP-xylose’s hygroscopic nature necessitates careful storage to prevent degradation .

Biological Activity

Guanosine 5'-(trihydrogen diphosphate) P'-D-mannopyranosyl ester disodium salt, commonly referred to as GDP-Mannose, is a nucleotide compound with significant biological activity. This article explores its role in cellular processes, particularly focusing on its involvement in glycosylation, signaling pathways, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNOPNa

- Molecular Weight : 649.30 g/mol

- CAS Number : 103301-73-1

The structure of GDP-Mannose includes a guanosine moiety linked to a diphosphate group and modified by a D-mannopyranosyl ester. This modification enhances its solubility and bioavailability, making it suitable for various biochemical applications.

1. Role in Glycosylation

GDP-Mannose serves as a co-substrate for glycosyltransferases , enzymes that transfer sugar moieties to proteins and lipids. This process is critical for:

- Protein Folding : Proper glycosylation is essential for the correct folding of glycoproteins.

- Cell Recognition : Glycans play a vital role in cell-cell recognition and signaling.

- Signaling Pathways : Alterations in glycosylation can affect various signaling pathways, influencing cellular responses.

Studies utilizing radiolabeled GDP-Mannose have demonstrated its utility in tracking mannose incorporation into glycoproteins, providing insights into glycosylation patterns and their functional implications in cellular processes.

2. Cellular Signaling

GDP-Mannose is involved in the synthesis of cyclic guanosine monophosphate (cGMP), a secondary messenger that regulates several physiological processes:

- Vasodilation : cGMP mediates the relaxation of vascular smooth muscle.

- Neurotransmission : It plays a role in neuronal signaling.

- Cell Proliferation : cGMP influences cell growth and differentiation.

The activation of soluble guanylate cyclase by nitric oxide (NO) leads to increased cGMP levels, highlighting the importance of GDP-Mannose in cardiovascular health and disease .

Comparative Analysis with Similar Compounds

The following table summarizes GDP-Mannose alongside structurally similar compounds:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| This compound | Nucleotide involved in cGMP synthesis | Contains D-mannopyranosyl ester modification |

| Adenosine Triphosphate (ATP) | Energy carrier | Contains adenine base |

| Cyclic Guanosine Monophosphate (cGMP) | Secondary messenger | Derived from GTP; involved in signaling |

| Disodium Guanylate | Flavor enhancer | Used primarily in food; derived from GMP |

The unique D-mannopyranosyl ester modification of GDP-Mannose distinguishes it from other nucleotides, enhancing its solubility and biological activity.

Case Studies and Research Findings

Recent studies have highlighted the significance of GDP-Mannose in various research contexts:

- Glycosylation Pathways : Research utilizing radioactively labeled GDP-Mannose has elucidated the dynamics of glycosylation in live cells, demonstrating its crucial role in cellular metabolism and signaling.

- Therapeutic Applications : Investigations into the modulation of GDP-Mannose levels have shown potential therapeutic effects on diseases linked to glycosylation defects, such as congenital disorders of glycosylation (CDGs) .

- Cytotoxicity Studies : Comparative studies on compounds related to GDP-Mannose have revealed insights into their cytotoxic effects on cancer cell lines, indicating potential applications in targeted cancer therapies .

Q & A

Q. How is GDP-α-D-mannose enzymatically synthesized for in vitro studies?

GDP-mannose is synthesized via mannose-1-phosphate guanylyltransferase (EC 2.7.7.13) using α-D-mannose 1-phosphate and guanosine 5'-triphosphate (GTP) as substrates. The reaction can be monitored spectrophotometrically by coupling with pyruvate kinase and lactate dehydrogenase to track ATP regeneration or NADH oxidation . Ensure buffer conditions (e.g., pH 7.5, Mg²⁺ cofactors) and validate purity using HPLC or enzymatic assays .

Q. What are the recommended methods for quantifying GDP-mannose in enzymatic reactions?

Hydrophilic interaction liquid chromatography coupled with mass spectrometry (HILIC-LC-MS) is optimal for sensitive quantification. For continuous assays, couple GDP-mannose consumption with NADH-linked spectrophotometric detection (e.g., using pyruvate kinase and lactate dehydrogenase) at 340 nm . Include internal standards like stable isotope-labeled GDP-mannose to correct for matrix effects .

Q. What are the optimal storage conditions for GDP-mannose to prevent hydrolysis?

Store lyophilized GDP-mannose at ≤-20°C in anhydrous, light-protected containers. For short-term use in solution, prepare aliquots in neutral buffers (e.g., Tris-HCl, pH 7.4) and avoid freeze-thaw cycles. Degradation can be monitored via HPLC or enzymatic activity assays .

Advanced Research Questions

Q. How can structural discrepancies in GDP-mannose batches affect experimental outcomes?

Variations in anomeric configuration (α/β) or phosphate group integrity can alter enzyme binding. Characterize batches using ¹H/³¹P NMR to confirm the α-D-mannopyranosyl linkage and intact pyrophosphate moiety. Validate purity (>95%) via anion-exchange chromatography or MALDI-TOF mass spectrometry .

Q. How to resolve contradictions in mannosyltransferase activity assays using GDP-mannose?

Discrepancies may arise from incomplete coupling reactions or cofactor limitations (e.g., Mg²⁺, Mn²⁺). Include control reactions with ATP-regenerating systems (e.g., phosphoenolpyruvate/pyruvate kinase) and validate enzyme specificity using GDP-fucose or UDP-mannose as negative controls . Measure free phosphate release via malachite green assays to confirm substrate turnover .

Q. What experimental strategies track GDP-mannose conversion to GDP-L-fucose in cellular systems?

Use ¹³C-labeled mannose metabolic tracing combined with LC-MS/MS to monitor the conversion pathway (GDP-mannose → GDP-4-keto-6-deoxymannose → GDP-L-fucose). Knockdown GDP-mannose 4,6-dehydratase (GMDS) or use inhibitors (e.g., GDP-6-deoxy-4-keto-mannose) to validate pathway specificity .

Q. How does GDP-mannose regulate GTPase activity in signaling pathways?

GDP-mannose can modulate GTPase-activating proteins (GAPs) or nucleotide exchange factors (GEFs). Use GTPase activation assays (e.g., Gα subunits) with fluorescent GTP analogs (BODIPY-FL-GTP) to measure real-time kinetics. For K⁺ channel studies, employ patch-clamp electrophysiology with GDP-mannose perfusion to assess channel gating .

Methodological Notes

- Enzymatic Assays: For mannosyltransferase assays, pre-incubate GDP-mannose with acceptor substrates (e.g., N-linked oligosaccharides) and use radiolabeled [³H]-mannose for tracer studies .

- Data Analysis: Use kinetic modeling (e.g., Michaelis-Menten or Hill equations) to distinguish allosteric vs. competitive inhibition in enzyme studies .

- Troubleshooting: If unexpected hydrolysis occurs, test buffer additives (e.g., EDTA for metal chelation) or switch to non-nucleophilic buffers like HEPES .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.